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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for VUF 10148, a

potent and selective histamine H4 receptor antagonist. The information presented herein is

compiled from the primary scientific literature to assist researchers in the replication and further

investigation of this compound.

Core Synthesis Pathway
VUF 10148, identified as compound 20 in the foundational publication by de Koning et al., is

synthesized through a multi-step process commencing with commercially available starting

materials.[1] The core of the molecule is a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold,

which is subsequently functionalized with an imidazole-containing side chain.

The synthesis can be broadly divided into two key stages:

Formation of the protected octahydropyrrolo[3,4-c]pyrrole core.

Coupling of the core with the imidazole side chain and subsequent transformations.

A generalized scheme for the synthesis is presented below.
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Caption: High-level overview of the VUF 10148 synthesis.

Detailed Experimental Protocols
The following sections provide a more detailed description of the experimental procedures

adapted from the primary literature.

Step 1: Synthesis of the Protected
Octahydropyrrolo[3,4-c]pyrrole Core
The synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is a critical phase of the overall

pathway. While the initial publication provides a general route, more detailed procedures for

similar scaffolds can be found in the broader chemical literature. A representative multi-step

synthesis is outlined below, starting from commercially available reagents.

Experimental Workflow for Core Synthesis
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Caption: Workflow for the synthesis of the protected core scaffold.

A common approach involves a 1,3-dipolar cycloaddition reaction to form the bicyclic ring

system, followed by reduction and protection of the secondary amine.

Step 2: Coupling and Final Transformation to VUF 10148
The final steps of the synthesis involve the coupling of the deprotected octahydropyrrolo[3,4-

c]pyrrole core with a suitable imidazole-containing side chain, followed by transformation to the

final amidine product.

Detailed Synthesis of VUF 10148 (Compound 20)
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The key publication outlines the synthesis starting from the protected bicyclic amine.[1]

Deprotection of the Bicyclic Amine: The protecting group on the octahydropyrrolo[3,4-

c]pyrrole core is removed under acidic conditions to yield the free secondary amine.

Coupling with the Imidazole Side Chain: The resulting amine is then reacted with a pre-

functionalized imidazole derivative.

Formation of the Amidine: The final step involves the conversion of a precursor functional

group into the amidine moiety of VUF 10148.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of VUF 10148 and

its immediate precursors as reported in the literature.[1]

Step Reactants
Reagents &
Conditions

Product Yield (%)

Amide Coupling

Deprotected

octahydropyrrolo[

3,4-c]pyrrole,

Imidazole-4-

acetic acid

HBTU, DIPEA,

DMF

Amide

Intermediate
78

Thionation
Amide

Intermediate

Lawesson's

reagent, Toluene,

110 °C

Thioamide

Intermediate
85

S-Methylation
Thioamide

Intermediate
MeI, Acetone, rt

Thioimidate

Intermediate
95

Amidine

Formation (VUF

10148)

Thioimidate

Intermediate

NH4Cl, Toluene,

80 °C

VUF 10148

(Compound 20)
65

Logical Relationship of Synthesis Steps
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The following diagram illustrates the logical progression of the key transformations in the final

stages of the VUF 10148 synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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